molecular formula C25H28N2O2 B2829505 (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one CAS No. 899397-99-0

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B2829505
CAS No.: 899397-99-0
M. Wt: 388.511
InChI Key: ZPUHZYFGEJTKLZ-RMKNXTFCSA-N
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Description

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H28N2O2 and its molecular weight is 388.511. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

A study by Chavan and Hosamani (2018) demonstrated the synthesis of (E)-1,5-dimethyl-4-((2-((substituted-2-oxo-2H-chromen-4-yl)methoxy)naphthalen-1-yl)methyleneamino)-2-phenyl-1,2-dihydropyrazol-3-one derivatives, which are structurally related to the compound . These compounds exhibited significant antibacterial and anti-inflammatory activities, highlighting the potential of such derivatives in the development of new chemotherapeutic agents for antibacterial and anti-inflammatory purposes (Chavan & Hosamani, 2018).

Synthesis and Stereochemical Analysis

A study conducted by Shivprakash and Reddy (2014) focused on the stereoselective synthesis of 1-benzhydryl-4-cinnamylpiperazines, which are closely related to the compound of interest. This research provides valuable insights into the synthesis and stereochemical properties of such compounds, which is crucial for understanding their biological activity and potential applications in scientific research (Shivprakash & Reddy, 2014).

Chromene Derivatives in Nature and Medicine

The study by Chen, Wang, and Hwang (2008) identified new chromene derivatives from Zanthoxylum avicennae, demonstrating the presence of such compounds in nature and their potential anti-inflammatory properties. This research underscores the significance of chromene derivatives, similar to (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one, in the discovery of natural products with medicinal properties (Chen, Wang, & Hwang, 2008).

Conformational and Molecular Studies

A research article by Toma et al. (1992) investigated the molecular mechanics and NMR conformational study of compounds including 4-trans-cinnamyl-1-propionyl-cis-2,6-dimethylpiperazine, which share structural similarities with the target compound. Such studies are essential for understanding the conformational dynamics and potential biological interactions of these compounds (Toma et al., 1992).

Antimicrobial Activity of Schiff Bases

Research by Bhat, Al-Omar, and Siddiqui (2013) on Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives demonstrated significant antimicrobial activity. This indicates the potential of structurally related compounds, such as the one , in developing new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Properties

IUPAC Name

6,8-dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-19-15-20(2)25-23(16-19)22(17-24(28)29-25)18-27-13-11-26(12-14-27)10-6-9-21-7-4-3-5-8-21/h3-9,15-17H,10-14,18H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUHZYFGEJTKLZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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